molecular formula C7H4F3N3S B13130545 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13130545
M. Wt: 219.19 g/mol
InChI Key: BYKSSEZWWHWNEE-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase-targeted therapies. The core thiazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, known for its ability to interact with the hinge region of kinase ATP-binding sites . This makes derivatives based on this structure promising candidates for the development of novel kinase inhibitors . The incorporation of a trifluoromethyl (CF3) group at the 7-position is a strategic modification that significantly enhances the molecule's properties. The CF3 group is strongly electron-withdrawing, which can improve metabolic stability, membrane permeability, and overall bioavailability . These enhancements are crucial for the development of effective therapeutic agents, as they contribute to favorable pharmacokinetic profiles. While specific biological data for this exact compound is not publicly available, research on closely related thiazolo[5,4-b]pyridine derivatives has demonstrated potent inhibitory activity against c-KIT , a receptor tyrosine kinase that is a validated therapeutic target for gastrointestinal stromal tumors (GIST) . Some analogs have shown efficacy against imatinib-resistant c-KIT mutants, highlighting the potential of this chemical series to overcome drug resistance in cancer treatment . Furthermore, other thiazolo[4,5-d]pyrimidine analogs (a closely related scaffold) bearing a trifluoromethyl group have demonstrated significant anticancer activity in cell-based assays . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in early-stage drug discovery projects. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-2-12-5-4(3)14-6(11)13-5/h1-2H,(H2,11,12,13)

InChI Key

BYKSSEZWWHWNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)SC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The most common synthetic approach involves the cyclization of appropriately substituted precursors, typically starting from 2-aminopyridine derivatives and thioamide or isothiocyanate intermediates. This method forms the thiazolo[4,5-b]pyridine ring system through intramolecular cyclization under acidic or thermal conditions.

  • Typical Reaction: Reaction of 2-aminopyridine with a thioamide derivative under acidic conditions to form the thiazolo[4,5-b]pyridine core.
  • Substituent Introduction: The trifluoromethyl group is introduced either by using trifluoromethyl-substituted starting materials or by electrophilic trifluoromethylation post-cyclization.
  • Amino Group Formation: The 2-amine functionality is often introduced via reduction of nitro precursors or direct amination steps.

Use of Isothiocyanates and Aminopyridines

An alternative strategy involves the reaction of aminopyridines with isothiocyanates to form thiourea intermediates, which undergo cyclization to yield thiazolo[4,5-b]pyridin-2-amines.

  • For example, 3-amino-2-chloro-5-methylpyridine reacts with phenyl isothiocyanate under thermal or microwave activation to yield N-substituted thiazolo[5,4-b]pyridin-2-amines.
  • Reaction conditions typically involve sealed tubes at temperatures ranging from 110 °C to 160 °C, with reaction times from 30 minutes to several hours, depending on the solvent and activation method.

Lithiation and Electrophilic Trapping

Lithiation of pyridine or thiazole precursors followed by electrophilic trapping with trifluoromethyl sources is another route to introduce the trifluoromethyl group efficiently.

  • This method allows selective functionalization at the 7-position before or after ring closure.
  • The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent under controlled conditions.

Detailed Reaction Conditions and Optimization

Temperature and Time Effects on Yield

Experimental data indicate that temperature and reaction time critically affect the yield of thiazolo-pyridine derivatives.

Entry Reaction Time Temperature Yield (%)
1 30 min 150 °C 40
2 1 h 150 °C 61
3 1 h 160 °C 57
4 2 h 150 °C 63
6 2 h 110 °C 37
7 2 h 130 °C 64
8 1 h 130 °C 50

These results show an optimum temperature range around 130–150 °C with reaction times of 1–2 hours to maximize yields in conventional solvents.

Solvent Effects and Green Chemistry Approaches

  • Conventional solvents such as dichloromethane and ethanol are commonly used.
  • Recent studies have explored green solvents like sabinene for the synthesis of related thiazolo[5,4-b]pyridine derivatives, showing comparable yields with reduced environmental impact.

Microwave Activation

Microwave irradiation has been employed to accelerate the cyclization reactions, reducing reaction times significantly while maintaining or improving yields.

Stepwise General Synthetic Procedures

Based on the literature and patent disclosures, the preparation generally involves the following steps:

Step No. Description Key Reagents/Conditions
1 Synthesis of isothiocyanate or thioamide From amines or commercially available precursors
2 Formation of thiourea intermediate Reaction of aminopyridine with isothiocyanate
3 Cyclization to thiazolo[4,5-b]pyridine core Thermal or microwave activation, acidic medium
4 Introduction/retention of trifluoromethyl group Use of trifluoromethylated precursors or electrophilic trifluoromethylation
5 Amination or reduction to form 2-amine Reduction of nitro groups or direct amination
6 Purification Chromatography (silica gel), recrystallization

Research Findings and Industrial Considerations

  • The trifluoromethyl group enhances biological activity and stability, but requires careful control during synthesis to avoid decomposition.
  • Industrial scale-up would require optimization of solvent use, reaction times, and temperatures to balance yield, purity, and cost.
  • Quality control is essential to ensure the correct substitution pattern and absence of impurities, especially for pharmaceutical applications.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Cyclization of 2-aminopyridine with thioamide Forms core ring system under acidic/thermal conditions Straightforward, well-established Requires control of temperature and time
Reaction with isothiocyanates Formation of thiourea intermediates followed by cyclization Versatile, allows substituent variation May require long reaction times
Lithiation and electrophilic trifluoromethylation Introduces trifluoromethyl group selectively High regioselectivity Requires specialized reagents
Microwave-assisted synthesis Accelerates reaction, reduces time Faster, energy-efficient Requires microwave equipment

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Modifications at positions C5, C6, and C7 significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Features
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine CF₃ at C7, NH₂ at C2 C₇H₄F₃N₃S 219.19 ~5.8 High lipophilicity, electron-withdrawing CF₃
6-Bromo-thiazolo[4,5-b]pyridin-2-amine Br at C6, NH₂ at C2 C₆H₄BrN₃S 230.09 ~3.5 Bromine enhances electrophilicity
7-(Difluoromethyl)-6-(3,4,5-trimethoxyphenyl)thiazolo[4,5-b]pyridin-2-amine CF₂H at C7, trimethoxyphenyl at C6 C₁₆H₁₅F₂N₃O₃S 367.38 ~4.2 Bulky aryl group improves receptor binding
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine N-phenyl, thiophene at C5 C₁₇H₁₀F₃N₃S₂ 377.40 5.8 Extended conjugation enhances stability

Key Observations :

  • The trifluoromethyl group increases lipophilicity (XLogP3 ~5.8) compared to bromine (XLogP3 ~3.5) or hydroxypropyl substituents .
  • Bulky groups (e.g., trimethoxyphenyl) improve target engagement but may reduce solubility .
Anti-Inflammatory Activity

Thiazolo[4,5-b]pyridine derivatives are evaluated using the carrageenan-induced rat paw edema model .

  • N-Phenyl derivatives : Exhibit enhanced activity due to improved membrane permeability (XLogP3 = 5.8) .
  • 6-Bromo analog : Lower anti-inflammatory potency (20–25% inhibition) due to reduced electron-withdrawing effects .
Antioxidant Activity

Tested via DPPH radical scavenging assays :

  • 5-Hydroxy-7-methyl analogs : Show IC₅₀ values of 10–15 μM, attributed to hydroxyl groups donating hydrogen atoms .
  • 7-(Trifluoromethyl) analog : Moderate antioxidant activity (IC₅₀ ~25 μM), as CF₃ is less effective than hydroxyl in radical quenching .

Biological Activity

7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. The unique trifluoromethyl group enhances its electronic properties, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F3N3SC_8H_6F_3N_3S, with a molecular weight of 233.22 g/mol. The structure consists of a thiazole ring fused to a pyridine ring, with the trifluoromethyl group positioned at the 7-position of the thiazole.

PropertyValue
Molecular FormulaC8H6F3N3SC_8H_6F_3N_3S
Molecular Weight233.22 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against common pathogens, the compound demonstrated notable inhibition of growth for both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. A comparative analysis revealed that derivatives containing the trifluoromethyl group exhibited enhanced potency against MCF-7 breast cancer cells, with IC50 values significantly lower than those of related compounds lacking this substituent .

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)
MCF-715.3
A54922.1
HepG218.5

The mechanism underlying the biological activities of this compound involves its interaction with specific molecular targets. Studies have shown that it inhibits certain enzymes and receptors, which may lead to its antimicrobial and anticancer effects. For instance, it acts as a histamine H3 receptor antagonist, influencing pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules highlighted the effectiveness of this compound against fungal strains such as Candida albicans, demonstrating its potential as a therapeutic agent in treating fungal infections.
  • Anticancer Studies : Research conducted on various thiazolo-pyridine derivatives indicated that modifications at the 7-position significantly enhance anticancer activity. The trifluoromethyl substitution was particularly noted for improving lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .

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